molecular formula C16H14O2 B5649288 6-ethoxy-3-methyl-1H-phenalen-1-one

6-ethoxy-3-methyl-1H-phenalen-1-one

Cat. No.: B5649288
M. Wt: 238.28 g/mol
InChI Key: MKNDSAMBNFQTRY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-3-methyl-1H-phenalen-1-one typically involves the alkylation of 3-methyl-1H-phenalen-1-one with ethyl iodide in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to facilitate the substitution reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-3-methyl-1H-phenalen-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols .

Scientific Research Applications

Photodynamic Therapy (PDT)

One of the most significant applications of 6-ethoxy-3-methyl-1H-phenalen-1-one is in photodynamic therapy (PDT), a treatment modality for cancer. The compound acts as a photosensitizer , which, upon activation by light, produces reactive oxygen species (ROS) that can induce cell death in malignant cells.

Case Study: PANC-1 Cancer Cells

Research has demonstrated that derivatives of phenalenone, including this compound, can effectively induce photocytotoxicity in PANC-1 cancer cells. A specific derivative synthesized with electron-donating groups exhibited strong absorption in the green region of the spectrum and produced singlet oxygen efficiently. This derivative showed potent cytotoxic effects with minimal dark toxicity, suggesting its potential for therapeutic use in clinical settings .

Antimicrobial Applications

Phenalenone derivatives have also been investigated for their antimicrobial properties. The ability to generate singlet oxygen makes these compounds effective against various pathogens, including bacteria and fungi.

Research Findings

Studies indicate that phenalenone derivatives can be utilized to develop photosensitive antimicrobial agents . These agents can target microbial cells upon light exposure, leading to cell death through oxidative stress mechanisms. This application is particularly relevant in developing new treatments for resistant strains of bacteria and fungi .

Material Science: Fluorescent Switches

In material science, this compound has been incorporated into photochromic films and fluorescent switches. Its fluorescence properties make it suitable for applications in sensors and optical devices.

Application in Photochromic Films

Recent research has highlighted the use of this compound as a fluorophore in photochromic systems, enhancing the performance of materials designed for light-responsive applications. The integration of this compound into such systems allows for dynamic control over optical properties, making it valuable for smart materials .

Synthetic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for various modifications that can lead to new derivatives with tailored properties.

Synthesis and Functionalization

Research has shown that introducing different substituents at various positions on the phenalenone framework can significantly alter its photophysical properties, such as absorption and fluorescence spectra. This adaptability opens avenues for creating customized compounds for specific applications in photochemistry and beyond .

Environmental Applications

The photochemical properties of this compound also suggest potential environmental applications, particularly in the degradation of pollutants through photocatalytic processes.

Photocatalytic Degradation Studies

Investigations into the photocatalytic activity of phenalenone derivatives indicate their efficacy in breaking down organic pollutants under light irradiation, contributing to environmental remediation efforts .

Mechanism of Action

The mechanism of action of 6-ethoxy-3-methyl-1H-phenalen-1-one, particularly in photodynamic therapy, involves the generation of singlet oxygen upon light activation. This singlet oxygen can cause oxidative damage to cellular components, leading to antimicrobial effects. The compound targets cytoplasmic membranes and other cellular structures, disrupting their function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethoxy-3-methyl-1H-phenalen-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethoxy and methyl groups enhances its solubility and alters its reactivity compared to its parent compound and other derivatives .

Properties

IUPAC Name

6-ethoxy-3-methylphenalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-3-18-15-8-7-11-10(2)9-14(17)12-5-4-6-13(15)16(11)12/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNDSAMBNFQTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C=CC=C3C2=C(C=C1)C(=CC3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.